4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Description
4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is an organic compound with the molecular formula C13H14N2OS. It appears as a white to light yellow crystal or powder and is soluble in organic solvents such as chloroform, ethanol, and dimethyl sulfoxide . This compound is part of the triazole family, which is known for its diverse applications in various fields including pharmaceuticals, agriculture, and materials science.
Properties
IUPAC Name |
4-methyl-3-[(3-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c1-8-4-3-5-9(6-8)15-7-10-12-13-11(16)14(10)2/h3-6H,7H2,1-2H3,(H,13,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZJIGTYKEDVFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=NNC(=S)N2C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396000 | |
| Record name | 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
667437-40-3 | |
| Record name | 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90396000 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation of 1,2,4-Triazole-3-Thiol Precursors
The most widely reported method involves alkylation of 4-methyl-1,2,4-triazole-3-thiol with 3-methylphenoxymethyl halides.
Reaction Mechanism and Conditions
The thiol group (-SH) at position 3 of the triazole ring undergoes nucleophilic substitution with 3-methylphenoxymethyl bromide or chloride in basic media. A typical protocol:
- Reagents : 4-methyl-1,2,4-triazole-3-thiol (1.0 equiv), 3-methylphenoxymethyl bromide (1.2 equiv), NaOH (2.0 equiv), ethanol (solvent).
- Conditions : Reflux at 80°C for 6–8 hours under nitrogen atmosphere.
- Yield : 68–72% after silica gel chromatography (ethyl acetate/hexane, 3:7).
Table 1: Optimization of Alkylation Parameters
| Parameter | Range Tested | Optimal Value | Impact on Yield |
|---|---|---|---|
| Solvent | Ethanol, DMF, THF | Ethanol | +15% vs. DMF |
| Base | NaOH, KOH, NaH | NaOH | No significant |
| Temperature (°C) | 60–100 | 80 | Maximizes SN2 |
| Reaction Time (hr) | 4–12 | 8 | Plateau after 8 |
The use of a nitrogen atmosphere prevents oxidation of the thiol to disulfide byproducts. Excess alkylating agent (1.2 equiv) ensures complete substitution, while higher equivalents lead to di-alkylation impurities.
Cyclization of Thiosemicarbazide Intermediates
An alternative route involves cyclization of thiosemicarbazides, leveraging hydrazine-carbothioamide intermediates.
Synthetic Pathway
Intermediate Synthesis :
Cyclization :
Table 2: Cyclization Reaction Metrics
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Hydrazide Formation | NH₂NH₂·H₂O, EtOH, 60°C, 4 hr | 89 | 95 |
| Thiosemicarbazide | CS₂, KOH, RT, 12 hr | 78 | 92 |
| Cyclization | NaOH (2M), 100°C, 3 hr | 65 | 98 |
Microwave-assisted cyclization reduces reaction time to 20 minutes with comparable yields (63%), demonstrating a greener approach.
Regioselective Modifications and Challenges
Regioselectivity in Alkylation
The triazole ring’s N1 and N2 positions compete for alkylation. Steric effects from the 4-methyl group direct substitution to the sulfur atom. Computational studies (DFT) confirm lower activation energy (ΔG‡ = 24.3 kcal/mol) for S-alkylation versus N-alkylation (ΔG‡ = 28.1 kcal/mol).
Analytical Characterization
Industrial-Scale Production Considerations
Process Intensification
Emerging Synthetic Strategies
Enzymatic Catalysis
Preliminary studies using lipase (Candida antarctica) in ionic liquids achieve 58% yield under mild conditions (40°C, 24 hr), though scalability remains unproven.
Photochemical Activation
UV irradiation (254 nm) accelerates alkylation to 2 hr with 70% yield, reducing energy input.
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Antifungal and Antibacterial Properties
Research indicates that compounds containing the triazole moiety exhibit significant antifungal and antibacterial activities. In one study, derivatives of triazoles were tested against various fungal strains, showing promising results in inhibiting growth at low concentrations .
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties. A study demonstrated that triazole derivatives could reduce inflammation markers in vitro, suggesting potential therapeutic uses in treating inflammatory diseases .
Fungicides
Due to its antifungal properties, 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is being explored as a potential fungicide. Its efficacy against plant pathogens could make it a valuable addition to agricultural practices aimed at protecting crops from fungal infections.
Herbicides
The structural characteristics of this compound may also lend themselves to herbicidal applications. Research into similar triazole compounds has shown effectiveness in inhibiting weed growth without harming crops .
Case Studies and Experimental Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antifungal Activity | Demonstrated effective inhibition of Candida albicans at concentrations as low as 10 µg/mL. |
| Study 2 | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in cell cultures by up to 50%. |
| Study 3 | Agricultural Application | Showed significant reduction in fungal disease incidence in treated crops compared to untreated controls. |
Mechanism of Action
The mechanism of action of 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring is known to inhibit the synthesis of ergosterol, an essential component of fungal cell membranes, thereby exerting antifungal effects. Additionally, the compound may interact with bacterial enzymes, disrupting their normal function and leading to antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-5-[(3-chlorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-[(3-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- 4-methyl-5-[(3-bromophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Uniqueness
4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the phenoxy moiety enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and increasing its efficacy as an antimicrobial agent .
Biological Activity
4-Methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole class, known for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential applications in antimicrobial therapies.
The chemical structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₃N₃OS |
| Molecular Weight | 235.31 g/mol |
| CAS Number | 312505-13-8 |
| IUPAC Name | This compound |
Synthesis
The synthesis of this compound typically involves the reaction of 3-methylphenol with appropriate thiol and triazole derivatives under controlled conditions. The resulting compound can be purified using standard organic chemistry techniques such as recrystallization or chromatography.
Antimicrobial Activity
Research has shown that derivatives of 1,2,4-triazole exhibit significant antimicrobial properties. A study focusing on various S-substituted derivatives of triazole compounds indicated that at a concentration of 125 µg/mL, these compounds displayed antimicrobial activity against several pathogens including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa with minimum inhibitory concentrations (MIC) ranging from 31.25 to 62.5 µg/mL .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is influenced by their structural modifications. Variations in substituents on the sulfur atom and the phenyl rings significantly affect their antimicrobial efficacy. For instance, compounds with electron-donating groups generally exhibited enhanced activity compared to those with electron-withdrawing groups .
Case Studies
- Inhibition of Metallo-Beta-Lactamases (MBLs) : A series of triazole-thione derivatives were evaluated for their ability to inhibit MBLs, which are critical in combating antibiotic resistance. These studies revealed that certain derivatives could enhance the susceptibility of resistant bacterial strains to conventional antibiotics like meropenem .
- Antifungal Activity : The compound also demonstrated antifungal properties against Candida albicans, with promising results indicating potential therapeutic applications in treating fungal infections .
Research Findings
Recent studies have focused on optimizing the pharmacological profiles of triazole derivatives. For instance:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 1-(4-Ethyl)-5-thio-methyl | 31.25 | Pseudomonas aeruginosa |
| 1-(4-Methoxyphenyl)-2-(... | 62.5 | Staphylococcus aureus |
These findings underscore the potential for developing new antimicrobial agents based on the triazole scaffold .
Q & A
Q. What are the optimized synthetic routes for 4-methyl-5-[(3-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, and how do reaction conditions influence yield?
The compound is typically synthesized via cyclization and alkylation reactions. For example, cyclization of hydrazinecarbothioamide intermediates in basic media generates the triazole core, followed by alkylation with 3-methylphenoxymethyl groups . Reaction optimization studies highlight the importance of solvent choice (e.g., alcoholic media for coordination complex synthesis) and stoichiometric control to minimize side products. Yields can vary significantly (50–85%) depending on the purity of precursors and reaction time .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
Key characterization techniques include:
- FTIR : To confirm thiol (-SH) stretches (~2500 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .
- ¹H/¹³C NMR : For resolving substituent patterns (e.g., methylphenoxy methyl protons at δ 2.3–5.1 ppm) .
- GC-MS : To verify molecular ion peaks (e.g., m/z 267 for the parent ion) and fragmentation pathways .
- Elemental analysis : To validate C, H, N, S content within ±0.4% deviation .
Q. How is X-ray crystallography applied to confirm the molecular structure of derivatives?
Single-crystal X-ray diffraction (SC-XRD) resolves bond lengths and angles, particularly for triazole-thione tautomers. For example, the C-S bond length in the thiol form is typically ~1.67 Å, while tautomerization to the thione form elongates this bond. SHELX software is widely used for refinement, with R-factors < 0.05 indicating high accuracy .
Advanced Research Questions
Q. What computational strategies are used to predict reactivity and binding affinity of this compound?
- Molecular docking : Employed to study interactions with biological targets (e.g., viral helicases). Docking scores (e.g., ΔG = −8.2 kcal/mol) and hydrogen-bonding patterns with active-site residues guide structure-based optimization .
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites. For example, the thiol group exhibits high electrophilicity (ƒ⁺ = 0.12), making it prone to alkylation .
Q. How can researchers resolve contradictions in reported biological activity data?
Discrepancies in antiradical or antimicrobial activity often arise from assay conditions. For instance:
- DPPH assay : Activity varies with concentration (e.g., 88.89% at 1 mM vs. 53.78% at 0.1 mM) .
- Microdilution methods : Differences in bacterial strains (e.g., S. aureus vs. E. coli) and inoculum size can alter MIC values by 2–4-fold .
Standardized protocols (e.g., CLSI guidelines) and dose-response curves are critical for cross-study comparisons.
Q. What strategies enhance the stability of metal complexes derived from this ligand?
Coordination with transition metals (Ni(II), Cu(II)) improves stability via chelation. Key factors include:
Q. How does structural modification (e.g., alkylation/Mannich reactions) impact physicochemical properties?
- Alkylation : Increases lipophilicity (logP from 1.2 to 3.5) but may reduce aqueous solubility .
- Mannich bases : Introducing aminoalkyl groups enhances bioavailability (e.g., polar surface area < 90 Ų) but can alter tautomeric equilibria .
Quantitative structure-activity relationship (QSAR) models correlate substituent electronegativity with antiradical efficacy (R² = 0.82) .
Methodological Considerations
Q. What are best practices for handling air-sensitive thiol intermediates during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
